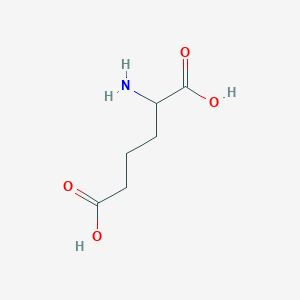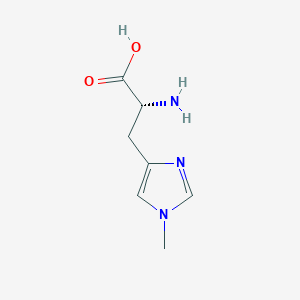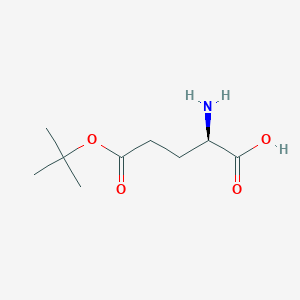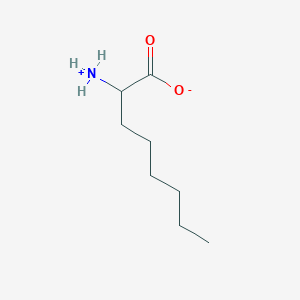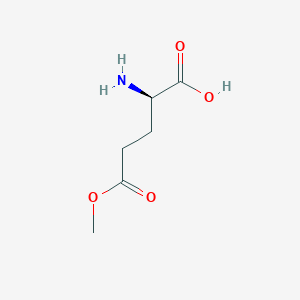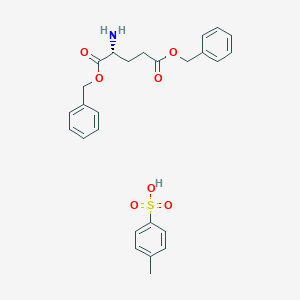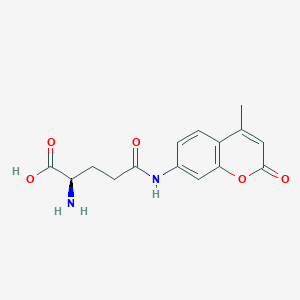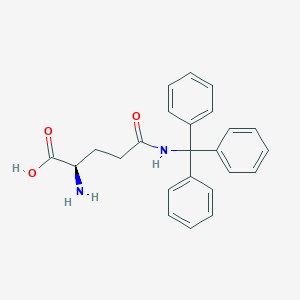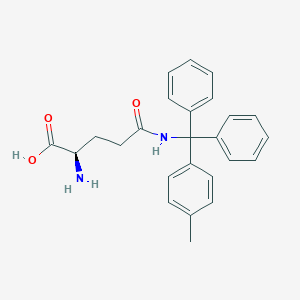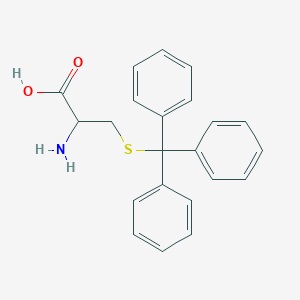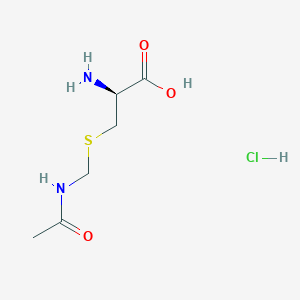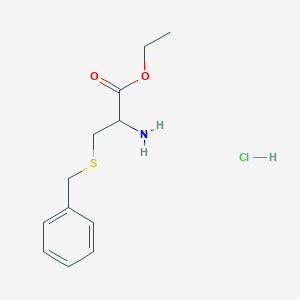
H-Cys(bzl)-oet hcl
Overview
Description
H-Cys(bzl)-oet hcl, also known as hydrogen cysteine benzyl ester hydrochloride, is a derivative of cysteine. Cysteine is a naturally occurring amino acid that contains a thiol group, making it highly reactive and valuable in various chemical and biological processes. The benzyl ester group in this compound serves as a protecting group for the thiol functionality, which is crucial in peptide synthesis and other chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of H-Cys(bzl)-oet hcl typically involves the protection of the thiol group of cysteine with a benzyl group. This can be achieved through the reaction of cysteine with benzyl chloride in the presence of a base such as sodium hydroxide. The resulting benzyl-protected cysteine is then esterified with ethanol to form the ethyl ester. Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: H-Cys(bzl)-oet hcl undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The benzyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in aqueous solution.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Sodium in liquid ammonia or hydrogen fluoride at low temperatures.
Major Products Formed:
Oxidation: Disulfide-linked cysteine derivatives.
Reduction: Free thiol-containing cysteine derivatives.
Substitution: Various cysteine derivatives with different protecting groups.
Scientific Research Applications
H-Cys(bzl)-oet hcl is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Chemistry: Used in peptide synthesis as a protecting group for cysteine residues, facilitating the formation of complex peptides and proteins.
Biology: Employed in the study of protein folding and disulfide bond formation.
Medicine: Investigated for its potential in drug development, particularly in the design of cysteine-containing drugs.
Industry: Utilized in the production of various biochemical reagents and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of H-Cys(bzl)-oet hcl involves the protection of the thiol group of cysteine, preventing unwanted reactions during chemical synthesis. The benzyl group can be selectively removed under specific conditions, allowing the thiol group to participate in desired reactions. This selective protection and deprotection are crucial in the synthesis of peptides and proteins, where precise control over functional groups is necessary.
Comparison with Similar Compounds
H-Cys(bzl)-oet hcl is unique due to its specific protecting group and ester functionality. Similar compounds include:
H-Cys(bzl)-OMe hcl: Methyl ester instead of ethyl ester.
H-Cys(tBu)-oet hcl: Tert-butyl protecting group instead of benzyl.
H-Cys(Acm)-oet hcl: Acetamidomethyl protecting group instead of benzyl.
These compounds differ in their protecting groups and ester functionalities, which can influence their reactivity and suitability for specific applications. This compound is particularly valued for its stability and ease of deprotection under mild conditions.
Properties
IUPAC Name |
ethyl (2R)-2-amino-3-benzylsulfanylpropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S.ClH/c1-2-15-12(14)11(13)9-16-8-10-6-4-3-5-7-10;/h3-7,11H,2,8-9,13H2,1H3;1H/t11-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGEVGMOTJUZUKY-MERQFXBCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CSCC1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CSCC1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



